molecular formula C14H10Cl3NO B11957162 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzamide

2,4-dichloro-N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B11957162
M. Wt: 314.6 g/mol
InChI Key: TXTXUVVNGYFAMD-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(5-chloro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H10Cl3NO. This compound is characterized by the presence of multiple chlorine atoms attached to a benzamide structure, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-chloro-2-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(5-chloro-2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-N-(5-chloro-2-methylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-chloro-4-methylphenyl)benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2,4-Dichloro-N-(5-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for various applications compared to other similar compounds.

Properties

Molecular Formula

C14H10Cl3NO

Molecular Weight

314.6 g/mol

IUPAC Name

2,4-dichloro-N-(5-chloro-2-methylphenyl)benzamide

InChI

InChI=1S/C14H10Cl3NO/c1-8-2-3-10(16)7-13(8)18-14(19)11-5-4-9(15)6-12(11)17/h2-7H,1H3,(H,18,19)

InChI Key

TXTXUVVNGYFAMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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